molecular formula C14H14N4OS B7468360 N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide

Cat. No. B7468360
M. Wt: 286.35 g/mol
InChI Key: ZILIWQRZEYDDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide, also known as DMTQX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMTQX is a heterocyclic compound that contains both a thiazole ring and a quinoxaline ring, which are known to exhibit a wide range of biological activities.

Mechanism of Action

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide acts as a potent inhibitor of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By blocking these channels, N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide can prevent the influx of sodium ions into neurons, thereby reducing their excitability and firing rate.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, enhancement of synaptic plasticity, and improvement of cognitive function. N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide has also been shown to have neuroprotective effects, particularly in models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide in lab experiments is its high potency and selectivity for voltage-gated sodium channels. This allows for precise modulation of neuronal activity, which can be useful in studying the underlying mechanisms of neural function and dysfunction. However, one limitation of using N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide is its relatively short half-life, which may require frequent dosing or continuous infusion in experiments.

Future Directions

There are several potential future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide, including:
1. Investigation of the effects of N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide on different types of neurons and neurotransmitter systems.
2. Development of more potent and selective analogs of N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide for use in research and potential clinical applications.
3. Exploration of the potential therapeutic applications of N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
4. Investigation of the potential use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide in combination with other drugs or therapies to enhance their efficacy.
5. Development of new methods for delivering N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide to the brain, such as nanoparticle-based drug delivery systems or transcranial magnetic stimulation.
Overall, N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide is a promising compound with a wide range of potential applications in scientific research. Further investigation of its mechanisms of action and potential therapeutic applications may lead to new insights into the functioning of the nervous system and the development of novel treatments for neurological disorders.

Synthesis Methods

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide involves the reaction between 2,3-dimethylquinoxaline-6-carboxylic acid and thiosemicarbazide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction yields N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide has been shown to exhibit a wide range of biological activities, including inhibition of voltage-gated sodium channels, modulation of GABAergic neurotransmission, and enhancement of synaptic plasticity.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-8-9(2)17-12-7-10(3-4-11(12)16-8)13(19)18-14-15-5-6-20-14/h3-4,7H,5-6H2,1-2H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILIWQRZEYDDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=NCCS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide

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